1-Bromo-3-(bromomethyl)-5-nitrobenzene can be synthesized through several methods, including:
The molecular structure of 1-Bromo-3-(bromomethyl)-5-nitrobenzene features:
The compound's structure can be represented with its SMILES notation as BrCc1cc([N+](=O)[O-])cc(Br)c1
. The presence of multiple halogens influences its reactivity and stability, making it suitable for various chemical transformations .
1-Bromo-3-(bromomethyl)-5-nitrobenzene participates in several types of chemical reactions:
The mechanism of action for chemical reactions involving 1-Bromo-3-(bromomethyl)-5-nitrobenzene largely depends on its role as an electrophile. In nucleophilic substitution reactions, the electron-rich nucleophile attacks the electrophilic carbon atom bonded to the bromine atom, resulting in the displacement of bromide ion. This process is facilitated by the electron-withdrawing nature of the nitro group, which enhances electrophilicity at the adjacent carbon .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 294.93 g/mol |
Density | |
Boiling Point | |
Flash Point | |
LogP | |
Vapor Pressure | at |
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its halogenated nature and potential reactivity .
1-Bromo-3-(bromomethyl)-5-nitrobenzene has several scientific applications:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: